molecular formula C14H12N4O3S B2766873 2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902925-34-2

2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2766873
CAS No.: 902925-34-2
M. Wt: 316.34
InChI Key: KRXNRDWXASDXHW-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine-4-ones
  • Thieno[3,4-b]pyridine derivatives
  • Thienopyrimidine-2,4-diones

Uniqueness

What sets 2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide apart from similar compounds is its unique structure, which combines a thienyl group with a pyrido[2,3-d]pyrimidine core

Properties

IUPAC Name

2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c15-11(19)8-17-12-10(4-1-5-16-12)13(20)18(14(17)21)7-9-3-2-6-22-9/h1-6H,7-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXNRDWXASDXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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